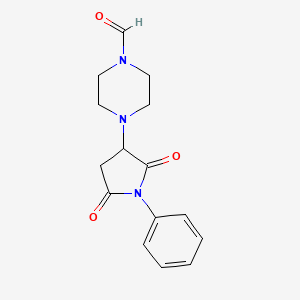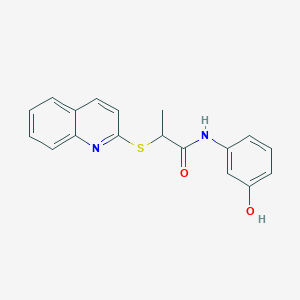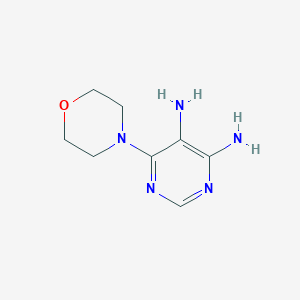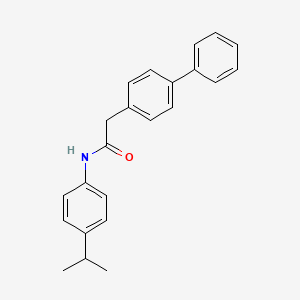
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde, also known as PDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDP belongs to the class of piperazinecarbaldehyde compounds and is known for its unique structure and properties.
作用机制
The exact mechanism of action of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to act on several different pathways in the body. 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been shown to inhibit the activity of enzymes such as caspase-3 and caspase-9, which are involved in programmed cell death. It may also modulate the activity of ion channels in the brain, leading to changes in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in the brain and may help to protect neurons from damage. 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has also been shown to improve cognitive function and memory in animal models. Additionally, 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer.
实验室实验的优点和局限性
One advantage of using 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde in lab experiments is its unique structure and properties, which make it a useful tool for studying various biological processes. However, one limitation of using 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are several potential future directions for research on 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde may be useful in the development of new anti-inflammatory and anti-tumor therapies. Further research is needed to fully understand the mechanism of action of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde and its potential therapeutic applications.
合成方法
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde can be synthesized using a variety of methods, including the reaction of piperazinecarbaldehyde with 2,5-dioxo-1-phenyl-3-pyrrolidinecarboxylic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to obtain high yields of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde. Other methods of synthesis include the use of reductive amination and the reaction of piperazinecarbaldehyde with 2,5-dioxo-1-phenyl-3-pyrrolidinecarboxylic acid ethyl ester.
科学研究应用
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has also been studied for its potential anti-inflammatory and anti-tumor properties.
属性
IUPAC Name |
4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-11-16-6-8-17(9-7-16)13-10-14(20)18(15(13)21)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLOCPQNADFVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)

![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)


![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)

![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
